

# In Vitro Potency of TNO155 on p-ERK Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of TNO155, a selective allosteric inhibitor of SHP2, on the phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK). TNO155 targets the protein tyrosine phosphatase SHP2, a critical node in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1] Inhibition of SHP2 by TNO155 prevents downstream signaling, leading to a reduction in p-ERK levels and subsequent inhibition of tumor cell growth.[1] This guide summarizes key quantitative data, details experimental protocols for assessing p-ERK signaling, and provides visual representations of the signaling pathway and experimental workflows.

### **Data Presentation: In Vitro Efficacy of TNO155**

The following table summarizes the in vitro effects of TNO155 on cell viability and p-ERK signaling in various cancer cell lines. While direct IC50 values for p-ERK inhibition are not extensively published, a clear dose-dependent suppression of p-ERK has been demonstrated.



| Cell Line  | Cancer Type                     | Parameter                | Value (μM) | Observations<br>on p-ERK<br>Signaling                                                                                            |
|------------|---------------------------------|--------------------------|------------|----------------------------------------------------------------------------------------------------------------------------------|
| ORL-195    | Oral Squamous<br>Cell Carcinoma | IC50 (Cell<br>Viability) | <1         | Dose-dependent downregulation of p-MEK and p-ERK observed at 1-hour post-treatment. The inhibitory effect was durable.[1]        |
| SCC-9      | Oral Squamous<br>Cell Carcinoma | IC50 (Cell<br>Viability) | < 1        | Similar to ORL-<br>195, showed a<br>durable, dose-<br>dependent<br>suppression of p-<br>MEK and p-ERK.<br>[1]                    |
| BICR10     | Oral Squamous<br>Cell Carcinoma | IC50 (Cell<br>Viability) | > 10       | The inhibitory effect on p-MEK and p-ERK was abrogated after 24 hours of treatment with 10  µM TNO155, indicating resistance.[1] |
| PE/CA-PJ15 | Oral Squamous<br>Cell Carcinoma | IC50 (Cell<br>Viability) | > 10       | Similar to BICR10, demonstrated a transient inhibition of p- ERK.[1]                                                             |



| PC-14     | EGFR-mutant<br>Lung Cancer         | N/A                      | N/A   | Rebound of p-<br>ERK levels was<br>observed after<br>24 hours of<br>treatment with<br>the EGFR<br>inhibitor<br>nazartinib, which<br>was prevented<br>by combination<br>with TNO155.[2] |
|-----------|------------------------------------|--------------------------|-------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCI-H2122 | KRAS G12C<br>Lung Cancer           | N/A                      | N/A   | TNO155 in combination with a KRAS G12C inhibitor led to further inhibition of MEK and ERK as early as 15 minutes of treatment.[2]                                                      |
| HT-29     | BRAF V600E<br>Colorectal<br>Cancer | N/A                      | N/A   | TNO155 prevented the rebound of p- ERK levels observed after 24 hours of treatment with dabrafenib plus trametinib.[2]                                                                 |
| Kelly     | ALK-mutant<br>Neuroblastoma        | IC50 (Cell<br>Viability) | ~1-10 | Combination treatment with ALK inhibitors showed enhanced inactivation of the RAS-MAPK                                                                                                 |



|         |                             |                          |       | pathway, as indicated by decreased p-ERK1/2.[3][4]                                                |
|---------|-----------------------------|--------------------------|-------|---------------------------------------------------------------------------------------------------|
| SH-SY5Y | ALK-mutant<br>Neuroblastoma | IC50 (Cell<br>Viability) | ~1-10 | Similar to Kelly cells, combination with ALK inhibitors resulted in decreased p-ERK1/2 levels.[3] |

## **Signaling Pathway and Experimental Workflow**

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.





Click to download full resolution via product page

Diagram 1. TNO155 Inhibition of the SHP2-Mediated MAPK/ERK Signaling Pathway.





Click to download full resolution via product page



**Diagram 2.** Experimental Workflow for Assessing In Vitro Potency of TNO155 on p-ERK Signaling.

# Experimental Protocols Western Blot for p-ERK and Total ERK

This protocol outlines the steps for determining the levels of phosphorylated and total ERK in cell lysates following treatment with TNO155.

- 1. Cell Culture and Treatment:
- Seed cells (e.g., 5 x 10<sup>5</sup> cells/well) in a 6-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Optional: For cell lines with high basal p-ERK levels, serum-starve the cells for 4-24 hours in a serum-free medium.
- Treat the cells with a dose range of TNO155 (e.g., 0.1, 1, 10  $\mu$ M) or vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).
- If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation.
- 2. Cell Lysis and Protein Quantification:
- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 100-200 μL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Incubate on ice for 15-30 minutes with occasional swirling.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube, avoiding the pellet.



- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- 3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDSpolyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit antiphospho-p44/42 MAPK, Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
   diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- 5. Signal Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.



- Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
- To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin or GAPDH).
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.

### Cell-Based ELISA for p-ERK

This protocol provides a higher-throughput method for quantifying p-ERK levels.

- 1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day
  of the assay.
- Follow the same treatment and stimulation procedures as described for the Western blot protocol.
- 2. Cell Lysis:
- After treatment, aspirate the medium and add 50-100  $\mu L$  of the lysis buffer provided with the ELISA kit to each well.
- Incubate for 15-30 minutes at room temperature on an orbital shaker.
- 3. ELISA Procedure:
- Transfer the cell lysates to the antibody-coated 96-well plate provided in the kit.
- Follow the manufacturer's instructions for incubation with detection antibodies, washing steps, and substrate addition.
- Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.



- A parallel plate can be used to measure total ERK for normalization.
- 4. Data Analysis:
- Subtract the background reading from all samples.
- Normalize the p-ERK signal to the total ERK signal for each condition.
- Plot the normalized p-ERK levels against the concentration of TNO155 to determine the in vitro potency.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In Vitro Potency of TNO155 on p-ERK Signaling: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15574588#in-vitro-potency-of-tno155-on-p-erk-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com